Alkyne hydrazide

Description

Conceptual Framework and Significance in Synthetic Methodology

Alkyne hydrazides are bifunctional molecules characterized by the presence of both a terminal alkyne and a hydrazide moiety. This dual functionality is the bedrock of their synthetic utility, allowing for a diverse range of chemical transformations. The alkyne group, a linchpin of "click chemistry," provides a reliable handle for covalent bond formation through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is celebrated for its high efficiency, broad scope, and mild, often aqueous, reaction conditions.

The hydrazide functional group, on the other hand, is a versatile precursor to a variety of nitrogen-containing heterocycles and can participate in condensation reactions with carbonyl compounds to form stable hydrazones. The interplay between the alkyne and hydrazide functionalities within the same molecule opens up avenues for orthogonal reaction sequences, where each functional group can be addressed independently to construct intricate molecular architectures.

The significance of alkyne hydrazides in synthetic methodology is multifaceted. They serve as valuable building blocks for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. lumiprobe.com Furthermore, their role as bifunctional linkers is pivotal in the field of bioconjugation, enabling the attachment of alkyne groups to biomolecules containing carbonyl functionalities. lumiprobe.comnih.gov This is particularly relevant for studying proteins subjected to oxidative stress, where carbonyl groups are often introduced. lumiprobe.com The ability to introduce an alkyne handle onto biomolecules facilitates their subsequent modification and visualization through click chemistry.

Historical Development and Evolutionary Trajectories of Alkyne Hydrazide Research

The chemistry of hydrazides and their derivatives has a rich history, with their biological significance gaining considerable attention. mdpi.com However, the specific class of ynehydrazides, where an alkyne is directly attached to a hydrazide nitrogen, was considered a "previously unexplored ynehydrazide class of stable N-linked alkynes" until relatively recently. organic-chemistry.org

A significant breakthrough in the field was the development of a new method for the formation of C(sp)-N bonds through the addition of in situ generated lithium acetylides to sterically hindered diazodicarboxylates. organic-chemistry.org This reaction provided a direct and efficient route to stable and storable ynehydrazides from commercially available precursors. organic-chemistry.org This development marked a pivotal moment, opening the door for the systematic exploration of the chemistry and synthetic potential of this compound class.

Early research into ynehydrazides quickly demonstrated their utility as precursors to medicinally relevant heterocycles such as pyrazoles and 1,2,4-triazoles through metal-catalyzed cycloadditions and condensations. organic-chemistry.org This initial work laid the foundation for the evolution of this compound research, which has since expanded to encompass a broader range of synthetic applications.

The trajectory of this compound research has been closely linked to the rise of click chemistry and the increasing demand for bifunctional molecules in chemical biology and drug discovery. The recognition of the alkyne group as a bioorthogonal handle has spurred the development and application of alkyne hydrazides as linkers for modifying biomolecules. lumiprobe.comnih.gov

Emerging Research Frontiers and Future Perspectives

The future of this compound chemistry is bright, with several emerging research frontiers poised for significant advancement. The unique reactivity of these compounds continues to be exploited in the development of novel synthetic methodologies and the construction of complex molecular targets.

One of the most promising areas of research is the application of alkyne hydrazides in medicinal chemistry and drug discovery. The hydrazide and hydrazone motifs are present in a number of biologically active compounds, and the ability to readily synthesize and functionalize this compound scaffolds provides a powerful platform for the generation of new therapeutic agents. lumiprobe.commdpi.com Gold-catalyzed hydrohydrazination of terminal alkynes with hydrazides to produce bioactive hydrazones is a notable recent development in this area. nih.gov

In the realm of bioconjugation and chemical biology, alkyne hydrazides are expected to play an increasingly important role. Their utility as bifunctional linkers for attaching alkyne groups to proteins and other biomolecules is well-established, and future research will likely focus on developing more sophisticated and selective labeling strategies. lumiprobe.comnih.gov The ability to install alkyne handles onto biomolecules is crucial for a wide range of applications, including proteomics, imaging, and drug targeting.

Furthermore, the versatility of alkyne hydrazides as synthetic building blocks will continue to be explored in the synthesis of novel materials and functional polymers. The robust and efficient nature of the click reaction allows for the facile construction of complex macromolecular architectures with tailored properties.

Data Tables

Table 1: Synthesis of Ynehydrazides via Addition of Lithium Acetylides to Diazodicarboxylates. organic-chemistry.org

| Entry | Alkyne | Diazodicarboxylate | Product | Yield (%) |

| 1 | Phenylacetylene | Di-tert-butyl azodicarboxylate | N-(Phenylethynyl)-N,N'-di-Boc-hydrazine | 85 |

| 2 | 1-Hexyne | Di-tert-butyl azodicarboxylate | N-(Hex-1-yn-1-yl)-N,N'-di-Boc-hydrazine | 78 |

| 3 | Trimethylsilylacetylene | Di-tert-butyl azodicarboxylate | N-((Trimethylsilyl)ethynyl)-N,N'-di-Boc-hydrazine | 92 |

| 4 | Cyclopropylacetylene | Di-tert-butyl azodicarboxylate | N-(Cyclopropylethynyl)-N,N'-di-Boc-hydrazine | 81 |

Table 2: Synthesis of Pyrazoles from Ynehydrazides. organic-chemistry.org

| Entry | Ynehydrazide | Reaction Conditions | Product | Yield (%) |

| 1 | N-(Phenylethynyl)-N,N'-di-Boc-hydrazine | 1. Hydrazine (B178648) hydrate, EtOH, reflux; 2. HCl, rt | 3-Phenyl-1H-pyrazole | 75 |

| 2 | N-(Hex-1-yn-1-yl)-N,N'-di-Boc-hydrazine | 1. Hydrazine hydrate, EtOH, reflux; 2. HCl, rt | 3-Butyl-1H-pyrazole | 68 |

Structure

2D Structure

3D Structure of Parent

Properties

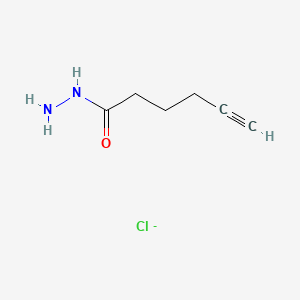

Molecular Formula |

C6H10ClN2O- |

|---|---|

Molecular Weight |

161.61 g/mol |

IUPAC Name |

hex-5-ynehydrazide;chloride |

InChI |

InChI=1S/C6H10N2O.ClH/c1-2-3-4-5-6(9)8-7;/h1H,3-5,7H2,(H,8,9);1H/p-1 |

InChI Key |

PJHKOXIWLQFVMB-UHFFFAOYSA-M |

Canonical SMILES |

C#CCCCC(=O)NN.[Cl-] |

Origin of Product |

United States |

Mechanistic Investigations of Alkyne Hydrazide Reactions

Catalytic Reaction Pathways

Catalysis is central to the efficient reaction of alkynes with hydrazides, offering pathways with lower activation energies. Gold(I) and Titanium-based catalysts are particularly notable, each exhibiting distinct mechanistic features.

Alkyne Coordination and Intermolecular Hydrazide-Assisted Proton Relay

The catalytic cycle for the hydrohydrazination of terminal alkynes is often initiated by the coordination of the alkyne to the metal center. In the case of gold(I) catalysis, Density Functional Theory (DFT) studies have indicated that the pathway involving the coordination of the alkyne, such as 4-ethynyltoluene, is favored over the coordination of the hydrazide itself. nih.govacs.org Following this coordination, a critical step is the intermolecular hydrazide-assisted proton relay. nih.govacs.org This process involves a second molecule of the hydrazide facilitating a proton transfer, which is a key part of the reaction mechanism. nih.gov

Characterization of Catalytically Active Species in Gold(I) Catalysis

Identifying the true catalytic species is a fundamental aspect of mechanistic investigation. In gold(I)-catalyzed hydrohydrazination reactions, mass spectrometry has been a valuable tool. nih.govacs.org These studies have provided evidence for the existence of catalytically active species such as solvent-coordinated complexes, for example, [(AAOC)Au(CH3CN)]SbF6. nih.govacs.org Furthermore, alkyne-bound intermediates, like [(AAOC)Au(HC≡CPhMe)]SbF6, have also been detected, corroborating their role within the proposed catalytic cycle. nih.govacs.org The general scheme for gold(I) catalysis involves the activation of the alkyne's π-bonds, making them susceptible to nucleophilic attack. nih.govacs.org The active species are often cationic gold(I) complexes generated in situ from a pre-catalyst. nih.govacs.org

Mechanistic Divergence Between Diamination and Hydrohydrazination

The reaction of alkynes with hydrazides can lead to different products, notably through 1,2-diamination or hydrohydrazination. Mechanistic studies, particularly with titanium hydrazido complexes, have revealed that these two pathways can be in competition. chemrxiv.orgnih.gov Both reactions are proposed to proceed through a common N-aminoazatitanacyclobutene intermediate (IM1), which is formed from a [2+2] cycloaddition between the Ti=N bond of the catalyst and the alkyne. chemrxiv.orgnih.govchemrxiv.org

The divergence occurs from this common intermediate. nih.gov

Hydrohydrazination proceeds via a bimolecular protonolysis step, where a molecule of hydrazine (B178648) reacts with the IM1 intermediate. chemrxiv.orgnih.gov This step is often considered rate-determining. chemrxiv.orgnih.gov

Diamination involves a unimolecular pathway where the IM1 intermediate rearranges to another intermediate (IM2), in which the β-nitrogen coordinates to the titanium center. chemrxiv.orgnih.gov This is followed by an irreversible Nα-Nβ bond cleavage. chemrxiv.orgnih.gov

Because the key selectivity-determining steps have different molecularity (unimolecular for diamination vs. bimolecular for hydrohydrazination), the reaction outcome can be controlled by adjusting the reaction conditions. nih.govchemrxiv.org For instance, high concentrations of the hydrazine reactant favor the bimolecular hydrohydrazination pathway, while lower concentrations can favor the unimolecular diamination route. nih.gov

| Concentration | Favored Pathway | Key Mechanistic Step | Molecularity |

|---|---|---|---|

| High | Hydrohydrazination | Protonolysis of Intermediate | Bimolecular |

| Low | Diamination | N-N Bond Cleavage/Rearrangement | Unimolecular |

C-N Bond Formation Mechanisms

The formation of the carbon-nitrogen bond is the defining feature of these reactions. The precise mechanism can vary, ranging from concerted pericyclic reactions to complex cascade processes involving bond cleavage.

Concerted (Cope-type) Hydroamination Pathways

Computational studies have suggested that both alkyl hydrazines and hydrazides can react through a concerted hydroamination pathway. nih.govacs.org This mechanism is analogous to the reverse of the Cope elimination, a well-known pericyclic reaction. rsc.orgresearchgate.net In this "Cope-type" hydroamination, the C-N bond formation and a proton transfer occur simultaneously within a five-membered cyclic transition state, avoiding the formation of discrete charged intermediates. rsc.orgresearchgate.net This pathway is a versatile method for the direct amination of unsaturated carbon-carbon bonds. rsc.orgresearchgate.net

Radical Mechanisms in Alkyne Difunctionalization (e.g., Halosulfonylation, Sulfonylation)

The difunctionalization of alkynes involving sulfonyl hydrazides often proceeds through a radical-mediated pathway, providing an efficient route to various functionalized alkenes. These reactions, such as halosulfonylation and sulfonylation, are initiated by the formation of a sulfonyl radical from the corresponding sulfonyl hydrazide.

In a typical halosulfonylation reaction, a sulfonyl hydrazide is treated with a halogen source in the presence of a radical initiator or a transition metal catalyst. For instance, the reaction of terminal alkynes with sulfonylhydrazides and an iron halide salt in the presence of tert-butyl hydroperoxide (TBHP) yields (E)-β-chloro and bromo vinylsulfones with high regio- and stereoselectivity. The proposed mechanism commences with the generation of radicals from the decomposition of TBHP, which then abstract a hydrogen atom from the sulfonyl hydrazide to form a sulfonyl radical with the concurrent release of nitrogen gas. This sulfonyl radical then adds to the alkyne in a regioselective manner to generate a vinyl radical intermediate. Subsequent trapping of this vinyl radical by the halide source affords the final halosulfonylated product.

Similarly, metal-free sulfonylation reactions of alkynes with sulfonyl hydrazides can be achieved. These reactions are often initiated by an oxidant, which facilitates the generation of the key sulfonyl radical intermediate. The subsequent addition of this radical to the alkyne follows a similar pathway to that of halosulfonylation, leading to the formation of vinyl sulfones. The general mechanism for these radical-mediated difunctionalization reactions is outlined below:

Initiation: Generation of a sulfonyl radical (RSO₂•) from a sulfonyl hydrazide (RSO₂NHNH₂), often facilitated by an oxidant or a metal catalyst.

Propagation:

Addition of the sulfonyl radical to the alkyne triple bond to form a vinyl radical intermediate.

Reaction of the vinyl radical with a trapping agent (e.g., a halogen source) to yield the final difunctionalized product and regenerate a radical species to continue the chain reaction.

Termination: Combination of radical species to form non-radical products.

The nature of the alkyne substituents, the reaction conditions, and the specific reagents employed play a crucial role in determining the efficiency and selectivity of these radical difunctionalization reactions.

Stereochemical and Regiochemical Control

The control of stereochemistry and regiochemistry is a critical aspect of the difunctionalization of alkynes using alkyne hydrazides. The electronic and steric properties of the substrates and reagents, as well as the reaction conditions, significantly influence the outcome of these transformations.

Influence of Electronic Properties of Substituents on Regioselectivity

The regioselectivity of the addition of sulfonyl radicals, generated from sulfonyl hydrazides, to unsymmetrical alkynes is primarily governed by the electronic properties of the substituents on the alkyne. In radical additions to alkynes, the sulfonyl radical, which is an electrophilic radical, preferentially adds to the more electron-rich carbon atom of the triple bond. This leads to the formation of the more stable vinyl radical intermediate.

For terminal alkynes (RC≡CH), the addition of the sulfonyl radical typically occurs at the terminal, less substituted carbon atom. This regioselectivity can be attributed to both steric factors, as the terminal carbon is more accessible, and electronic factors, as the resulting secondary vinyl radical is more stabilized than the primary alternative.

In the case of internal alkynes with substituents of differing electronic nature (R¹C≡CR²), the regioselectivity is more nuanced. If R¹ is an electron-donating group and R² is an electron-withdrawing group, the sulfonyl radical will preferentially add to the carbon atom bearing the electron-donating group (C-R¹). This is because the electron-donating group increases the electron density at that carbon, making it more susceptible to attack by the electrophilic sulfonyl radical. The resulting vinyl radical is also stabilized by the adjacent electron-withdrawing group.

The following table summarizes the general trend of regioselectivity based on the electronic nature of the alkyne substituents:

| Alkyne Substituent (R¹) | Alkyne Substituent (R²) | Position of Sulfonyl Radical Addition |

| Alkyl (electron-donating) | Hydrogen | Terminal Carbon (CH) |

| Aryl (electron-donating/withdrawing) | Hydrogen | Terminal Carbon (CH) |

| Electron-Donating Group | Electron-Withdrawing Group | Carbon attached to the Electron-Donating Group |

It is important to note that while electronic effects are a primary determinant of regioselectivity, steric hindrance can also play a significant role, particularly with bulky substituents.

Stereoselective Synthesis of (E)-β-Halovinyl Sulfones and (Z)-Olefins

The radical difunctionalization of alkynes with sulfonyl hydrazides can be controlled to afford specific stereoisomers of the resulting alkenes. A notable achievement in this area is the stereoselective synthesis of (E)-β-halovinyl sulfones.

The formation of the (E)-isomer as the major product in halosulfonylation reactions is a common observation. This stereoselectivity is often attributed to a trans-addition mechanism. In this process, the initial addition of the sulfonyl radical to the alkyne generates a vinyl radical intermediate. The subsequent capture of this radical by a halogen atom occurs from the side opposite to the bulky sulfonyl group, leading to the thermodynamically more stable (E)-alkene. The steric repulsion between the sulfonyl group and the incoming halogen atom in the transition state disfavors the formation of the (Z)-isomer.

While the synthesis of (E)-β-halovinyl sulfones is well-established, the stereoselective synthesis of (Z)-olefins from alkyne hydrazide reactions through a radical pathway is less common and presents a greater challenge. Achieving (Z)-selectivity often requires different reaction strategies that can override the inherent preference for the (E)-isomer. Some approaches to (Z)-olefins from alkynes in a broader context involve methods like the partial reduction of the alkyne using specific catalysts, which are not directly related to radical additions of sulfonyl hydrazides. However, the development of novel catalytic systems or reaction conditions that could steer the radical difunctionalization towards the (Z)-product remains an active area of research.

Atropodivergent Reaction Pathways and Enantioselectivity

Recent advancements have demonstrated the potential for controlling more complex forms of stereochemistry, such as atropisomerism, in reactions involving alkyne hydrazides. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. A rhodium-catalyzed atropodivergent hydroamination of alkynes with hydrazides has been reported, showcasing the ability to selectively synthesize both enantiomers of an axially chiral product from the same set of starting materials by simply modifying the reaction conditions. nih.gov

In this particular study, the reaction of an alkyne with a hydrazide in the presence of a chiral rhodium catalyst can be directed to produce either the (P)- or (M)-atropisomer of the product with high enantioselectivity. nih.gov This divergent outcome is achieved by leveraging two potential enantiodetermining steps in the catalytic cycle. The choice of additives, such as different carboxylic acids, can influence which stereochemical pathway is favored, leading to the selective formation of one atropisomer over the other.

This work highlights a sophisticated level of stereochemical control, moving beyond simple E/Z isomerism to the enantioselective synthesis of molecules with axial chirality. The ability to access both enantiomers of a chiral molecule from a single set of precursors is highly valuable in fields such as medicinal chemistry, where different enantiomers can exhibit distinct biological activities. While this example focuses on hydroamination, it provides a proof-of-concept for the potential of employing alkyne hydrazides in other enantioselective and atropodivergent transformations. The development of such methodologies for radical-based difunctionalization reactions remains a compelling future direction.

Computational Chemistry and Theoretical Studies on Alkyne Hydrazides

Quantum Mechanical Investigations of Ground and Excited States

Quantum mechanical methods provide the most accurate description of the electronic structure of molecules, including their ground and excited states. While detailed quantum mechanical investigations specifically targeting alkyne hydrazides are not prevalent in the provided search results, the general approaches are well-established. Such studies are crucial for understanding the photophysical properties of molecules, such as their absorption and emission of light.

For example, DFT and time-dependent DFT (TD-DFT) are commonly used to calculate the energies of electronic transitions, which correspond to the absorption of light. In a study of luminescent polymers derived from natural polyphenols and alkynes, DFT calculations were performed to gain insight into the red-shifted luminescence of the polymers compared to their monomers. acs.org The calculations revealed that the polymer structural units exhibited a narrower HOMO-LUMO bandgap, which is consistent with a red shift in luminescence. acs.org These types of calculations could be applied to alkyne hydrazides to predict their spectroscopic properties.

Theoretical Characterization of Hydrogen Bonding and Aromaticity

Computational chemistry provides significant insights into the structural and electronic properties of alkyne hydrazides. Theoretical studies, primarily using Density Functional Theory (DFT), allow for detailed characterization of non-covalent interactions such as hydrogen bonds and the assessment of electronic properties like aromaticity in related heterocyclic systems.

Hydrogen Bonding Analysis

Alkyne hydrazides possess multiple sites capable of acting as hydrogen bond donors and acceptors, leading to the formation of stable intramolecular and intermolecular networks. The key functional groups involved are the hydrazide moiety (-CONHNH-) and the alkyne C-H group. Computational methods, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are employed to identify and quantify these interactions. rsc.org

Key Hydrogen Bonds in Alkyne Hydrazide Systems:

Intramolecular N-H···O: The hydrazide group can form a stable five or six-membered ring via an intramolecular hydrogen bond between the N-H donor of the terminal amine and the carbonyl oxygen acceptor. This interaction significantly influences the conformational preference of the molecule.

Intermolecular N-H···O=C: In the solid state or in solution, alkyne hydrazides can form dimeric or polymeric structures through strong intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of another. mdpi.com

Theoretical calculations provide precise data on the geometry and energetics of these bonds. The strength of a hydrogen bond can be inferred from parameters such as the donor-hydrogen (D-H) bond length, the hydrogen-acceptor (H···A) distance, the donor-hydrogen-acceptor (D-H···A) angle, and the calculated interaction energy. mdpi.comresearchgate.net

The following table summarizes typical calculated parameters for hydrogen bonds relevant to this compound structures, based on DFT studies of related hydrazide and alkyne-containing molecules.

| Hydrogen Bond Type | Donor (D)-Acceptor (A) | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| Strong Intermolecular | N-H···O | 1.70 - 1.95 | 165 - 175 | -5.0 to -8.5 |

| Weak Intermolecular | C-H···O | 2.30 - 2.60 | 140 - 160 | -1.5 to -3.0 |

| Weak Intermolecular | C-H···N | 2.40 - 2.70 | 135 - 155 | -1.0 to -2.5 |

| Weak Intermolecular | N-H···S | 2.50 - 2.80 | 150 - 165 | -2.0 to -4.0 |

Note: Data is compiled from computational studies on various hydrazide and alkyne derivatives and is intended to be representative. mdpi.comrsc.org

Aromaticity in Derived Heterocycles

Alkyne hydrazides are versatile precursors for the synthesis of various heterocyclic compounds, particularly five-membered aromatic rings like pyrazoles and 1,2,3-triazoles, often through cycloaddition or cyclization reactions. tandfonline.com Computational studies are crucial for quantifying the aromaticity of these resulting structures, which influences their stability, reactivity, and electronic properties.

Aromaticity is a multidimensional concept, and several computational descriptors are used for its quantification:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. A negative NICS value calculated at the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)) is indicative of a diatropic ring current, a hallmark of aromaticity. bohrium.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric descriptor evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values near 0 suggest a non-aromatic system. bohrium.com

DFT calculations on heterocycles derivable from alkyne hydrazides confirm their aromatic character. For instance, the 1,2,3-triazole ring, often formed via "click chemistry" from an alkyne and an azide, exhibits significant aromaticity. tandfonline.com

The table below presents typical calculated aromaticity indices for heterocyclic rings that can be synthesized from this compound precursors.

| Heterocycle | NICS(0) (ppm) | NICS(1) (ppm) | HOMA Index |

| 1,2,3-Triazole | -8.5 to -10.0 | -11.0 to -13.5 | 0.75 - 0.85 |

| Pyrazole (B372694) | -9.0 to -11.5 | -12.0 to -14.0 | 0.80 - 0.90 |

| Benzene (Reference) | -7.9 | -9.7 | 1.00 |

Note: Values are representative and compiled from various DFT studies on these heterocyclic systems. tandfonline.combohrium.comresearchgate.net

These computational findings demonstrate that while the this compound molecule itself is non-aromatic, its structure provides a direct pathway to highly stable aromatic systems. The delocalization of π-electrons within these rings, as quantified by HOMA and NICS values, is a key factor in their thermodynamic stability. bohrium.com

Synthetic Applications and Transformative Reactions of Alkyne Hydrazides

Construction of Advanced Heterocyclic Scaffolds

Alkyne hydrazides have emerged as versatile building blocks in organic synthesis, providing access to a wide array of complex heterocyclic structures. Their unique combination of a reactive alkyne moiety and a nucleophilic hydrazide group allows for a diverse range of transformative reactions, leading to the construction of advanced molecular scaffolds, many of which are of significant pharmaceutical interest.

Rhodium-Catalyzed Synthesis of Pyrazoles

The synthesis of highly substituted pyrazoles can be efficiently achieved through the rhodium-catalyzed addition-cyclization of hydrazines with alkynes. organic-chemistry.orgorganic-chemistry.org This method represents a formal [3+2] cycloaddition and proceeds under mild conditions. The cascade reaction involves the addition of the C-N bond of the hydrazine (B178648) to the alkyne, followed by an unexpected C-N bond cleavage and subsequent intramolecular cyclization. organic-chemistry.org

The reaction conditions are typically optimized using a rhodium catalyst such as [Cp*RhCl2]2, with an additive like sodium acetate (NaOAc) in a solvent like acetonitrile (MeCN) at elevated temperatures. organic-chemistry.org The scope of the reaction is broad, accommodating various substituted hydrazines and alkynes. Studies have shown that hydrazines with electron-donating substituents tend to provide higher yields, whereas steric hindrance or electron-withdrawing groups can decrease the reaction's efficiency. organic-chemistry.org Symmetrical alkynes generally perform better than unsymmetrical ones in this transformation. organic-chemistry.org The mechanism is believed to proceed through the formation of an intermediate, coordination of the alkyne, nucleophilic addition, and finally, a dehydration cyclization step to yield the pyrazole (B372694) ring. organic-chemistry.org

Table 1: Rhodium-Catalyzed Synthesis of Pyrazoles

| Entry | Hydrazine Substrate | Alkyne Substrate | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylhydrazine | Diphenylacetylene | [CpRhCl2]2 | NaOAc | MeCN | 60 | 88 |

| 2 | 4-Methylphenylhydrazine | Diphenylacetylene | [CpRhCl2]2 | NaOAc | MeCN | 60 | 85 |

| 3 | 4-Bromophenylhydrazine | Diphenylacetylene | [CpRhCl2]2 | NaOAc | MeCN | 60 | 65 |

Formation of β-Hydroxy-1,2,3-triazoles via Multicomponent Cycloaddition

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, and its synthesis is often achieved through cycloaddition reactions. nih.govmdpi.com While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely recognized method for forming 1,4-disubstituted 1,2,3-triazoles, alternative metal-free pathways exist. nih.govorientjchem.org The reaction between azides and β-ketoesters, for instance, provides a route to 5-hydroxy-1,2,3-triazoles. nih.gov

Specifically, the cycloaddition of 2-alkyl-substituted β-ketoesters with aryl azides leads to the formation of 5-hydroxy-1,2,3-triazoles in high yields and as single regioisomers. nih.gov This reaction proceeds under mild, basic conditions. The nature of the β-ketoester is crucial; while 2-unsubstituted versions lead to 5-methyl-triazoles, the presence of a 2-alkyl substituent directs the reaction to yield the desired 5-hydroxy products. nih.gov This methodology provides a straightforward and efficient synthesis for these potentially bioactive heterocycles.

Access to Pharmaceutically Relevant Heterocycles

Alkyne hydrazides, also known as ynehydrazides, are valuable precursors for a variety of pharmaceutically relevant heterocycles. acs.org Their dual functionality allows them to participate in various ring-forming reactions. For example, they can undergo cycloadditions with 1,3-dipoles like azides or nitrile oxides to selectively incorporate the hydrazide function into 1,2,3-triazole and isoxazole cores, respectively. acs.org

Furthermore, palladium-catalyzed reactions, such as the Larock-type heterocyclization with 2-iodoaniline, can generate 2-hydrazide functionalized indoles. acs.org These N-linked heterocycles represent novel molecular cores that are challenging to synthesize through other methods. acs.org The development of synthetic routes to ynehydrazides, for instance, through the addition of lithium acetylides to diazodicarboxylates, has opened up access to this previously unexplored class of N-linked alkynes, demonstrating their utility in creating diverse heterocyclic structures. acs.org

Synthesis of Indoles through Fischer Cyclization

The Fischer indole (B1671886) synthesis is a classic and indispensable method for preparing indole derivatives, which are key components in many pharmaceuticals and natural products. alfa-chemistry.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone. alfa-chemistry.comijarsct.co.in

This methodology has been extended to intramolecular variants using aryl hydrazides that contain an alkyne tether. nih.gov In these reactions, the aryl hydrazide undergoes an intramolecular Fischer indolization, which is then combined with an alkyne hydroarylation in a tandem process. This sequence affords novel and complex tetracyclic chromeno-indoles. nih.gov The reaction is typically promoted by an acid catalyst, and by controlling the reaction conditions, it is possible to isolate intermediates and avoid unwanted side reactions, such as double bond isomerization. nih.gov

Table 2: Fischer Indole Synthesis of Alkyne-Tethered Aryl Hydrazides

| Entry | Aryl Hydrazide Substrate | Catalyst | Product |

|---|---|---|---|

| 1 | Aryl hydrazide with carbonyl-alkyne tether | Acid Catalyst | Tetracyclic chromeno-indole |

Generation of 3-Indazolones

Indazolones are another class of heterocyclic compounds with significant applications in medicinal chemistry. researchgate.net While various synthetic routes to indazolones exist, one notable method involves the reaction of N-tosylhydrazones with arynes. organic-chemistry.org This reaction proceeds under mild conditions and is believed to occur via a dipolar cycloaddition between the aryne and a diazo compound generated in situ from the N-tosylhydrazone. researchgate.net Although not a direct transformation of a pre-formed alkyne hydrazide, this synthesis highlights a related pathway where a hydrazone derivative is a key precursor to the indazole core, offering a route to 3-substituted indazolones in moderate to good yields. researchgate.net

Generation of Functionalized Unsaturated and Saturated Systems

Beyond their use in constructing heterocyclic rings, alkyne hydrazides are valuable for creating functionalized acyclic systems. The reactivity of the alkyne can be harnessed for various addition reactions, leading to highly functionalized unsaturated and saturated products.

One key transformation is the hydrohydrazination of terminal alkynes with hydrazides, which yields hydrazones. nih.gov This reaction can be catalyzed by transition metals, such as gold(I) complexes, which overcome the high activation energy typically associated with the addition of nitrogen-based reagents to the electron-rich triple bonds of alkynes. nih.gov The resulting hydrazones are versatile intermediates and can be bioactive in their own right. For example, certain acetohydrazide compounds synthesized via this method have shown anticonvulsant properties. nih.gov

Furthermore, fatty acid hydrazides, which can be prepared in both saturated and unsaturated forms, serve as building blocks for more complex molecules. rsc.org These hydrazides can be synthesized from fatty acid methyl esters or directly from vegetable oils using lipase as a catalyst, offering a green chemistry approach. rsc.org These saturated and unsaturated hydrazides can then be reacted with other molecules, such as carbohydrate C-glycoside ketones, to prepare long-chain C-glycoside ketohydrazones, which have potential applications as renewable, sugar-based detergents. rsc.org

Synthesis of Vinyl Sulfones (e.g., β-iodovinyl sulfones)

A notable application of arylsulfonyl hydrazides, a derivative of alkyne hydrazides, is in the synthesis of β-iodovinyl sulfones through the iodosulfonylation of alkynes. An electrochemical approach has been developed for this transformation, providing a metal-catalyst-free method for creating these valuable synthetic intermediates. rsc.org This method involves the reaction of alkynes with arylsulfonyl hydrazides and a source of iodine, such as sodium iodide, under electrochemical conditions. rsc.org

The reaction mechanism is initiated by the anodic oxidation of iodide ions to generate iodine radicals. These radicals then react with the arylsulfonyl hydrazide to produce a sulfonyl radical. The sulfonyl radical subsequently adds to the alkyne, and the resulting vinyl radical is trapped by iodine to yield the final β-iodovinyl sulfone product. rsc.org This process efficiently forms both a new carbon-sulfur and a carbon-iodine bond across the alkyne.

A study by Zhang and coworkers detailed specific conditions for this electrochemical synthesis. rsc.org

| Parameter | Condition |

| Electrodes | Platinum (Pt) anode and cathode |

| Cell Type | Undivided electrochemical cell |

| Solvent System | CHCl₃ / H₂O (v/v 1:1) |

| Iodine Source | Sodium Iodide (NaI) |

| Current | Constant current of 40 mA |

This electrochemical strategy highlights a modern and efficient route to halogenated vinyl sulfones, which are versatile building blocks in organic synthesis. rsc.org

Formation of N-Alkenylhydrazides with C(sp²)–N-N Motif

The direct addition of a hydrazide's N-H bond across the carbon-carbon triple bond of an alkyne, known as hydrohydrazination, provides a direct route to hydrazones, which are precursors to N-alkenylhydrazides featuring a C(sp²)-N-N structural motif. This transformation has been successfully achieved using gold(I) catalysis. nih.gov The reaction between terminal alkynes and various hydrazides, including sulfonyl hydrazides, proceeds efficiently in the presence of gold(I) acyclic aminooxy carbene complexes, yielding hydrazones as the primary products. nih.govresearchgate.net

Computational studies suggest that the catalytic cycle proceeds through the coordination of the alkyne to the gold(I) center, followed by a crucial intermolecular proton transfer assisted by the hydrazide itself. nih.gov This process represents an atom-economical way to construct the C(sp²)-N bond, leading to functionalized hydrazones that are valuable in medicinal chemistry and as synthetic intermediates. nih.gov

Conversion to Alkanes via Wolff-Kishner Reduction (via Hydrazone Intermediates)

Alkyne hydrazides serve as bifunctional linkers that can connect an alkyne moiety to a carbonyl compound, which can then be reduced to an alkane. lumiprobe.com The Wolff-Kishner reduction is a classic organic reaction that converts aldehydes and ketones into alkanes through a hydrazone intermediate under basic conditions. organic-chemistry.orgwikipedia.org

The process involves two distinct stages:

Hydrazone Formation : An alkyne-functionalized hydrazide reacts with an aldehyde or ketone to form the corresponding hydrazone. This initial step attaches the alkyne-bearing fragment to the carbonyl carbon. researchgate.netlumiprobe.com

Reduction : The resulting hydrazone is then heated in the presence of a strong base (like potassium hydroxide) in a high-boiling solvent (such as diethylene glycol). wikipedia.orgmasterorganicchemistry.com The mechanism involves the deprotonation of the hydrazone, followed by the elimination of nitrogen gas (N₂) to form a carbanion. researchgate.netorganic-chemistry.org This carbanion is subsequently protonated by the solvent to yield the final alkane product. wikipedia.org

This sequence allows for the deoxygenation of a carbonyl group while retaining the alkyne functionality from the original hydrazide, making it a useful tool in multistep synthesis. lumiprobe.com The reaction is particularly advantageous for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction. organic-chemistry.org

Integration in Cascade and Multicomponent Reactions

The reactivity of alkyne hydrazides and their derivatives makes them ideal components for cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation. These strategies offer high efficiency and rapid access to complex molecular structures.

Three-Component Azide–Epoxide–Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be integrated into a three-component reaction involving an epoxide. wikipedia.orgnih.gov This reaction constructs highly functionalized 1,2,3-triazoles bearing a β-hydroxy group. The process involves the in-situ formation of an azido-alcohol, which then undergoes cycloaddition with a terminal alkyne.

The accepted mechanism for this one-pot synthesis is as follows:

Epoxide Opening : The reaction is initiated by the nucleophilic attack of an azide ion (often from sodium azide) on one of the electrophilic carbons of the epoxide ring. This ring-opening step, typically occurring in a polar protic solvent like water, generates a β-azido-alcohol intermediate.

Cycloaddition : In the same pot, a copper(I) catalyst activates the terminal alkyne (from an this compound or other source). The β-azido-alcohol then undergoes a [3+2] cycloaddition with the activated alkyne to regioselectively form the 1,4-disubstituted 1,2,3-triazole product.

This multicomponent approach is highly efficient for creating diverse libraries of functionalized triazoles from simple starting materials like epoxides, azides, and alkynes. rsc.org

Radical Cyclization of Alkenes Utilizing Sulfonyl Hydrazides

Sulfonyl hydrazides are excellent precursors for sulfonyl radicals, which can be utilized in powerful cascade reactions to construct cyclic molecules. nih.govnih.gov The radical cyclization of alkenes is a prominent strategy that leverages this reactivity to form various ring structures with high atom economy. nih.gov

The general mechanism involves the generation of a sulfonyl radical from the sulfonyl hydrazide, often using an oxidant like tert-butyl hydroperoxide (TBHP) or via electrochemical methods. nih.gov This radical adds to an alkene double bond within the same molecule (or a separate one), generating a carbon-centered radical. This new radical can then cyclize onto another reactive site, such as another double bond or an alkyne, to form a cyclic system. This cascade can lead to the formation of multiple new bonds and complex ring systems in a single step. For instance, an iodine-mediated radical cyclization of 1,6-enynones with sulfonyl hydrazides has been developed to synthesize iodo-sulfonylated succinimide derivatives, creating C-S, C-I, and C-C bonds in the process. nih.gov

Multicomponent Reactions for Concurrent C–S, C–N, and C–O Bond Formation

The utility of this compound derivatives is further exemplified in complex multicomponent reactions (MCRs) that can concurrently form multiple types of chemical bonds. One such advanced strategy is a four-component reaction (4-CR) that utilizes a sulfonyl hydrazide, an alkyne, 2-azidobenzaldehyde, and an isocyanide.

This palladium- and silver-catalyzed reaction efficiently assembles pyrazolo[1,5-c]quinazolines, forming five new chemical bonds in a single operation. The transformation proceeds through a cascade of events, including azide–isocyanide denitrogenative coupling, condensation, and 6-exo-dig cyclization to form an azomethine imine intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with the alkyne to furnish the final heterocyclic product. Such MCRs demonstrate the power of using reagents like sulfonyl hydrazides to rapidly build complex, biologically relevant scaffolds with high efficiency and convergence.

Role as Versatile Synthetic Intermediates and Linkers

Alkyne hydrazides, a unique class of organic compounds possessing both a reactive alkyne and a nucleophilic hydrazide moiety, have emerged as highly versatile building blocks in modern organic synthesis. Their distinct bifunctional nature allows for a wide range of chemical transformations, positioning them as valuable intermediates for constructing complex molecules and functional materials. They serve as key precursors for nitrogen-containing scaffolds, act as molecular bridges for bioconjugation, and function as monomers in the creation of novel organic polymers.

Selective Introduction of Nitrogen-Containing Functional Groups

The dual functionality of alkyne hydrazides, often referred to as ynehydrazides, makes them powerful reagents for the selective installation of nitrogen-containing groups and for the synthesis of pharmaceutically relevant heterocyclic compounds. acs.org The presence of both the alkyne and the hydrazide within the same molecule allows for sequential or one-pot reactions to build complex molecular architectures.

Research has demonstrated that ynehydrazides can be synthesized through methods such as the addition of in-situ generated lithium acetylides to sterically hindered diazodicarboxylates or via copper-catalyzed reactions of terminal alkynes with dialkyl azodicarboxylates. acs.orgorganic-chemistry.org These synthetic routes provide access to a previously underexplored class of stable N-linked alkynes. acs.org

Once formed, these intermediates can undergo a variety of transformative reactions:

Heterocycle Synthesis: Alkyne hydrazides are valuable precursors for synthesizing nitrogen-containing heterocycles. For instance, rhodium-catalyzed addition-cyclization reactions between hydrazines and alkynes can afford highly substituted pyrazoles under mild conditions. organic-chemistry.org This cascade reaction involves the addition of a C-N bond of the hydrazine to the alkyne, followed by an intramolecular dehydration cyclization. organic-chemistry.org

Hydrohydrazination Reactions: In the presence of gold(I) catalysts, alkyne hydrazides can participate in hydrohydrazination reactions with terminal alkynes to produce hydrazones. nih.gov This reaction showcases the ability to form new C-N bonds and introduce the hydrazone functional group, which is a key structural motif in various bioactive compounds. nih.gov

Precursors to Amines and Amides: The N-N bond within the hydrazide moiety can be cleaved, providing a pathway to access amines or amides, further highlighting their versatility in introducing different nitrogen functionalities. acs.org

The strategic use of alkyne hydrazides allows chemists to leverage the unique reactivity of each functional group to construct complex nitrogenous molecules that are of significant interest in medicinal chemistry and materials science. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Addition-Cyclization | Hydrazine and Alkyne | Rhodium catalyst ([Cp*RhCl₂]₂) | Substituted Pyrazoles | organic-chemistry.org |

| Hydrohydrazination | Terminal Alkyne and Hydrazide | Gold(I) complex | Hydrazones | nih.gov |

| Csp-N Bond Formation | Terminal Alkyne and Dialkyl Azodicarboxylate | Copper(II) chloride (CuCl₂) with TMEDA | Ynehydrazides | organic-chemistry.org |

Utility as Bifunctional Linkers for Conjugation in Research Applications

The distinct and orthogonal reactivity of the alkyne and hydrazide groups makes this compound an ideal bifunctional linker for conjugation chemistry. lumiprobe.comlumiprobe.combroadpharm.com These linker molecules act as adapters to covalently connect two different molecules, a process crucial in fields like drug delivery, diagnostics, and proteomics. nanosoftpolymers.comnih.gov

The functionality of the linker is based on two key reactions:

Hydrazone Formation: The hydrazide end reacts specifically and efficiently with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. lumiprobe.combroadpharm.com Carbonyl groups can be found on many small molecules or can be introduced into biomolecules like proteins, saccharides, and RNA through mild oxidation of 1,2-diol fragments with periodate. lumiprobe.comglpbio.com

Click Chemistry: The terminal alkyne group is primed for reaction with an azide-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.combroadpharm.com This reaction is highly efficient, specific, and biocompatible, resulting in a stable triazole linkage. nanosoftpolymers.com

This dual reactivity allows for a two-step conjugation strategy. First, a molecule bearing a carbonyl group is labeled with the this compound linker. Subsequently, an azide-containing molecule of interest (e.g., a fluorescent dye, a biotin tag, or a drug molecule) is "clicked" onto the alkyne terminus. lumiprobe.com This methodology has been applied in the development of synthetic glycoproteins, where linkers combining carbonyl-reactive groups and alkynes are used to attach glycans to proteins. nih.govacs.org

| Functional Group | Reactive Partner | Resulting Linkage | Application Area | Reference |

|---|---|---|---|---|

| Hydrazide (-CONHNH₂) | Aldehydes, Ketones (Carbonyls) | Hydrazone | Labeling of oxidized proteins, saccharides, RNA | lumiprobe.comglpbio.com |

| Alkyne (-C≡CH) | Azide (-N₃) | Triazole | Bioconjugation via Click Chemistry (CuAAC) | lumiprobe.combroadpharm.com |

Preparation of Hydrazide-Linked Organic Polymers

Alkyne hydrazides and related hydrazine derivatives are valuable monomers for the synthesis of advanced organic polymers. The formation of hydrazide linkages through reactions like polycondensation provides a robust method for creating porous and functional polymeric materials. acs.orgresearchgate.net

In one approach, hydrazide-linked polymers have been synthesized by reacting hydrazine with acyl chlorides such as terephthaloyl chloride (TPC) and trimesoyl chloride (TMC). acs.orgresearchgate.net These reactions result in polymers with distinct morphologies and porosities. For example, the polymer created from TMC and hydrazine, poly(TMC-hydrazine), was found to form a hollow structure with a wall thickness of approximately 20 nm. acs.orgresearchgate.net Further analysis revealed that the surface of poly(TMC-hydrazine) possessed both carboxyl (-COOH) and hydrazide (-CONH-NH₂) groups, in addition to the primary hydrazide linkages (-CONH-NHOC-). acs.orgresearchgate.net The presence of these functional groups and the inherent hydrophilicity of the hydrazide linkage make these polymers suitable for applications such as selective enrichment of glycopeptides for proteomic analysis. acs.org

Another strategy involves the synthesis of covalent organic polymers (COPs) through the condensation reaction of building blocks containing hydrazide functionalities. For instance, a flexible COP was synthesized from 6-hydrazinonicotinic hydrazide hydrate and benzene-1,3,5-tricarboxaldehyde. chemrxiv.org This process, which can proceed via the formation of an organogel, creates a porous polymer network functionalized with hydrazine, hydrazide, and pyridine groups. chemrxiv.org The unique structure of such polymers makes them capable of selectively adsorbing small molecules like aniline from water. chemrxiv.org The integration of alkyne groups into polymer backbones, often through click polymerization, is a powerful tool for constructing diverse materials, including conjugated polymers and hyperbranched polytriazoles. oup.com

| Polymer Name | Monomers | Key Structural Feature | Potential Application | Reference |

|---|---|---|---|---|

| Poly(TMC-hydrazine) | Trimesoyl chloride (TMC), Hydrazine | Hollow structure (~20 nm wall) | Glycopeptide enrichment | acs.orgresearchgate.net |

| Poly(TPC-hydrazine) | Terephthaloyl chloride (TPC), Hydrazine | Porous solid | Separation media | researchgate.net |

| Hydrazide-Linked COP | 6-hydrazinonicotinic hydrazide hydrate, Benzene-1,3,5-tricarboxaldehyde | Flexible, porous network | Selective adsorption of aniline | chemrxiv.org |

Catalyst Development and Optimization in Alkyne Hydrazide Chemistry

Gold Catalysis

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate carbon-carbon triple bonds, making them powerful tools for alkyne hydrofunctionalization reactions. In the context of alkyne hydrazide chemistry, research has focused on designing sophisticated ligand systems to stabilize the gold center and modulate its reactivity, leading to efficient and selective hydrohydrazination processes.

A significant breakthrough in gold catalysis has been the application of acyclic aminooxy carbene (AAOC) ligands. Gold(I) complexes featuring these ligands have proven to be highly effective catalysts for the hydrohydrazination of terminal alkynes with hydrazides, yielding hydrazones. nih.govacs.orgnih.gov A series of gold(I) AAOC complexes, specifically of the type [{(4-R²-2,6-t-Bu₂-C₆H₂O)(N(R¹)₂)}methylidene]AuCl, have been synthesized and successfully employed in these reactions. nih.govacs.orgnih.gov

The catalytic cycle is believed to involve catalytically active, solvent-coordinated species, and the reaction proceeds through an alkyne-coordination pathway. nih.govacs.org Density Functional Theory (DFT) studies suggest that this is followed by a crucial intermolecular proton transfer step assisted by the hydrazide. nih.govnih.gov This methodology has been successfully used to synthesize several bioactive hydrazone compounds known for their anticonvulsant properties, demonstrating the practical utility of these AAOC-gold(I) catalysts. nih.govacs.orgnih.gov

Table 1: Performance of AAOC-AuCl Catalysts in Hydrohydrazination Data derived from the hydrohydrazination reaction between phenylacetylene and p-toluenesulfonyl hydrazide.

| Catalyst Precursor | R¹ Group | R² Group | Yield (%) |

| 1b | Me | H | - |

| 2b | Cy | H | - |

| 3b | Me | t-Bu | - |

| 4b | Cy | t-Bu | 71 |

Click to view interactive table

| Catalyst Precursor | R¹ Group | R² Group | Yield (%) |

| 1b | Me | H | Data not specified in source |

| 2b | Cy | H | Data not specified in source |

| 3b | Me | t-Bu | Data not specified in source |

| 4b | Cy | t-Bu | 71 |

The choice of ligand coordinated to the gold center plays a critical role in determining the catalyst's activity and stability. While AAOCs represent a specific class, broader studies have compared the influence of various ligand types, including phosphines, N-heterocyclic carbenes (NHCs), and cyclic (alkyl)(amino) carbenes (CAACs), on hydrohydrazination and related hydroamination reactions. figshare.com

Key findings indicate that:

Steric Bulk: Highly sterically hindered phosphine (B1218219) ligands can protect the gold center from decomposition and prevent the formation of inactive dinuclear complexes. researchgate.net This steric hindrance has a more significant influence on reaction kinetics than the electronic properties of the ligand. researchgate.net

Carbene Ligands: N-heterocyclic carbenes (NHCs) have been shown to be highly effective, sometimes outperforming traditional phosphine ligands by allowing for lower catalyst loadings. mdpi.com

Advanced Carbenes: A comparative study of gold complexes supported by phosphines (R₃P), NHCs, CAACs, and a bicyclic (alkyl)(amino) carbene (BiCAAC) found that the BiCAAC ligand provided a remarkably durable and efficient catalyst for the hydrohydrazination of alkynes. figshare.com This highlights the importance of ongoing ligand development to push the boundaries of gold catalysis. figshare.com

The ligand's primary role is to stabilize the cationic [L-Au]⁺ species, which is the active catalyst that coordinates with the alkyne, thereby activating it for nucleophilic attack by the hydrazide. researchgate.netmdpi.com

Rhodium Catalysis

Rhodium complexes, particularly those in the +3 oxidation state, offer a distinct reactivity profile compared to gold. They are often employed in C-H activation and annulation reactions, providing powerful methods for constructing complex heterocyclic structures from simple alkyne and hydrazide precursors.

In the field of asymmetric catalysis, chiral rhodium(III) cyclopentadienyl (Cp*Rh(III)) complexes have been utilized for the enantiodivergent and atroposelective hydroamination of sterically hindered alkynes. researchgate.net This advanced strategy allows for the synthesis of both enantiomers of a chiral product using the same chiral catalyst, with the divergence controlled by an achiral additive like a carboxylic acid or its silver salt. researchgate.net

Mechanistic investigations have revealed that this enantiodivergence arises from a switch in the enantiodetermining step, which can be either the alkyne insertion or the subsequent protonolysis, depending on the acidic conditions. researchgate.net This represents a sophisticated mode of catalytic control, leveraging two different elementary steps within the catalytic cycle to achieve opposite stereochemical outcomes. researchgate.netresearchgate.net This approach provides highly efficient access to atropisomeric olefin products with excellent enantioselectivity. researchgate.net

The dimeric complex [Cp*RhCl₂]₂ is a versatile and widely used precatalyst for a range of transformations involving alkynes. It has been effectively used to catalyze the addition-cyclization cascade reaction of hydrazines with alkynes to produce highly substituted pyrazoles. organic-chemistry.org This formal [3+2] cycloaddition proceeds under mild conditions and involves the addition of a C-N bond from the hydrazine (B178648) to the alkyne, followed by an unexpected C-N bond cleavage and intramolecular cyclization. organic-chemistry.org

The [Cp*RhCl₂]₂ system is typically activated in situ and is effective in promoting sequential C-H/N-H activation and cyclization processes, making it a powerful tool for the atom-economical synthesis of nitrogen-containing heterocycles. mdpi.com Its utility has been demonstrated in various annulation reactions, underscoring its importance in modern synthetic chemistry.

Table 2: [Cp*RhCl₂]₂-Catalyzed Synthesis of Pyrazoles Selected examples from the reaction of hydrazines with alkynes.

| Hydrazine Substituent | Alkyne | Additive | Solvent | Yield (%) |

| Phenyl | Diphenylacetylene | NaOAc | MeCN | 88 |

| 4-Methylphenyl | Diphenylacetylene | NaOAc | MeCN | 85 |

| 4-Methoxyphenyl | Diphenylacetylene | NaOAc | MeCN | 86 |

| 4-Chlorophenyl | Diphenylacetylene | NaOAc | MeCN | 75 |

Click to view interactive table

| Hydrazine Substituent | Alkyne | Additive | Solvent | Yield (%) |

| Phenyl | Diphenylacetylene | NaOAc | MeCN | 88 |

| 4-Methylphenyl | Diphenylacetylene | NaOAc | MeCN | 85 |

| 4-Methoxyphenyl | Diphenylacetylene | NaOAc | MeCN | 86 |

| 4-Chlorophenyl | Diphenylacetylene | NaOAc | MeCN | 75 |

Copper Catalysis

Copper catalysts provide an economical and sustainable alternative for mediating reactions with alkyne hydrazides. Copper's versatile reactivity enables oxidative C-H/N-H functionalizations and sequential cyclization reactions, offering direct pathways to valuable molecular scaffolds.

Copper-mediated protocols have been developed for the oxidative C-H alkynylation of benzhydrazides with terminal alkynes. nih.gov This domino C-H/N-H functionalization allows for the efficient synthesis of highly functionalized isoindolin-1-ones. nih.govbeilstein-journals.org The reactions often utilize a directing group, such as a removable N-2-pyridylhydrazide, to control the regioselectivity of the C-H activation step. nih.gov This approach is notable for its broad substrate scope and tolerance of various functional groups. nih.govbeilstein-journals.org

Furthermore, copper catalysts have been employed in the sequential cyclization and migration of alkynyl hydrazides to construct ring-expanded N-N fused pyrazolones. researchgate.net Control experiments in these studies indicate that a copper-ligand complex is essential for the reaction, which proceeds through a sequence involving nucleophilic addition and migration steps. researchgate.net Another key application is the direct C(sp)-H bond hydrazidation of terminal alkynes using a CuCl₂/TMEDA catalytic system, which provides a straightforward route to ynehydrazides, important synthetic building blocks. organic-chemistry.org

Heterogeneous Cu(II)-Hydrazide Coordination Compounds

Heterogeneous catalysts are of paramount importance in sustainable chemistry due to their ease of separation and recyclability. In the realm of this compound chemistry, significant strides have been made in the development of heterogeneous copper(II)-hydrazide coordination compounds.

A notable example involves the synthesis of a Cu(II)-hydrazide coordination compound supported on silica gel. acs.orgbohrium.com This catalyst was prepared by immobilizing a synthesized copper(II) coordination compound onto 3-aminopropyltriethoxysilane (APTS)-functionalized silica gel. nih.govacs.org The resulting heterogeneous catalyst proved to be efficient and recyclable for the green synthesis of β-hydroxy-1,2,3-triazoles in water via a three-component azide–epoxide–alkyne cycloaddition reaction. nih.govacs.org The catalyst's structure and properties were thoroughly characterized using various analytical techniques, including FT-IR, UV–vis, thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and energy-dispersive spectrometry (EDS). nih.gov

The catalytic activity of this heterogeneous system is influenced by factors such as the amount of catalyst and the reaction temperature. nih.govacs.org Studies have shown that this catalytic system exhibits high activity in the synthesis of β-hydroxy-1,2,3-triazoles. nih.gov Furthermore, the nature of the substituents on the alkyne and epoxide, along with the reaction temperature, has a considerable impact on the activity and regioselectivity of the catalytic system. nih.govacs.org The catalyst can be recovered by simple filtration and reused multiple times with minimal loss of activity, highlighting its potential for practical applications. organic-chemistry.org

| Catalyst System | Reactants | Product | Key Features |

| Silica-supported Cu(II)-hydrazide | Azide, Epoxide, Alkyne | β-hydroxy-1,2,3-triazole | Heterogeneous, Recyclable, Green synthesis in water, High activity |

Copper Salts in Ynehydrazide Synthesis and Vinyl Sulfone Formation

Copper salts have emerged as versatile and cost-effective catalysts for the synthesis of ynehydrazides and the formation of vinyl sulfones from alkyne and hydrazide derivatives.

Ynehydrazide Synthesis: A copper-catalyzed alkynylation of azadipeptides using ethynylbenziodoxolone (EBX) reagents has been reported, providing a straightforward route to nonsymmetrical ynehydrazides. bohrium.comnih.gov This transformation, which utilizes azaglycine derivatives as nucleophiles, is compatible with a wide array of functional groups commonly found on amino acid side chains. bohrium.comnih.gov The method allows for the transfer of silyl-, alkyl-, and aryl-substituted alkynes, affording the corresponding α-alkynyl azaglycine products in yields ranging from 25-97%. bohrium.comnih.gov These products can be further functionalized through nucleophilic attack or cycloaddition reactions on the alkyne moiety. bohrium.comnih.gov

Vinyl Sulfone Formation: Copper catalysis has also been instrumental in the synthesis of vinyl sulfones. A convenient copper-catalyzed radical reaction of readily available N-tosylhydrazones provides (E)-vinyl sulfones with excellent stereoselectivity and broad substrate scope. organic-chemistry.org Optimization studies have identified Cu(OAc)₂·H₂O as an effective catalyst in xylene at 90°C under an argon atmosphere. organic-chemistry.org This method tolerates both electron-donating and electron-withdrawing groups, as well as heteroaromatic substrates. organic-chemistry.org

Furthermore, an iron/copper co-catalyzed synthesis of (E)-vinyl sulfones from sulfonyl hydrazides and alkyne derivatives has been developed. nih.gov This method offers a simple experimental procedure and good substrate tolerance, yielding vinyl sulfones in moderate to good yields. nih.gov Another approach involves a copper-catalyzed three-component decarboxylative addition reaction of arylpropiolic acids, K₂S₂O₅, and aryl boronic acids, utilizing a CuBr₂/1,10-phenanthroline catalytic system. rsc.org

| Catalyst | Reactants | Product | Yield |

| Copper salts | Azaglycine derivatives, Ethynylbenziodoxolone reagents | Nonsymmetrical ynehydrazides | 25-97% bohrium.comnih.gov |

| Cu(OAc)₂·H₂O | N-tosylhydrazones | (E)-Vinyl sulfones | Good to excellent organic-chemistry.org |

| Fe/Cu co-catalyst | Sulfonyl hydrazides, Alkyne derivatives | (E)-Vinyl sulfones | Moderate to good nih.gov |

| CuBr₂/1,10-phenanthroline | Arylpropiolic acids, K₂S₂O₅, Aryl boronic acids | Vinyl sulfones | Moderate to good rsc.org |

Titanium Catalysis for Selective Functionalization

Titanium-based catalysts have proven to be highly effective for the selective functionalization of alkynes, particularly in hydroamination and diamination reactions involving hydrazines. The reactivity of titanium imido complexes is central to these transformations.

Titanium imido complexes can react with terminal alkynes in a [2+2] cycloaddition to form azatitanacyclobutene intermediates. acs.orgfigshare.com These intermediates are key in the anti-Markovnikov hydroamination of terminal alkynes. acs.orgfigshare.com Further reaction with an amine completes the catalytic cycle, yielding the hydroamination product. acs.org However, the formation of an azatitanacyclohexadiene complex through a second alkyne insertion can be a deactivation pathway. acs.org

A significant development is the use of a single diamidoamine Ti catalyst, (NNN)Ti(=NNR₂), which can catalyze both the 1,2-diamination and hydrohydrazination of alkynes with 1,1-disubstituted hydrazines. nih.govchemrxiv.orgnih.gov The selectivity between these two pathways can be controlled by modifying the reaction conditions, such as concentration and temperature. chemrxiv.orgnih.gov This strategy leverages the entropic differences between the unimolecular diamination and the bimolecular hydrohydrazination pathways. nih.govchemrxiv.org This has expanded the substrate scope for alkyne diamination and provided insights into structure-activity relationships that influence selectivity. nih.govnih.gov

| Catalyst System | Reactants | Product | Key Features |

| Titanium imido complexes | Terminal alkynes, Amines | Hydroamination products | Involves [2+2] cycloaddition to form azatitanacyclobutene intermediates. acs.orgfigshare.com |

| (NNN)Ti(=NNR₂) | Alkynes, 1,1-Disubstituted hydrazines | 1,2-Diamines or Hydrazones | Selectivity controlled by reaction conditions (concentration, temperature). nih.govchemrxiv.orgnih.gov |

Iron and Palladium Catalysis in N-Alkynyl Amide/Hydrazide Synthesis

Iron and palladium catalysts have been successfully employed in the synthesis of N-alkynyl amides and related compounds, offering efficient and versatile methods for C-N bond formation.

Iron Catalysis: A facile and environmentally benign route for the synthesis of ynamides has been developed through an iron-catalyzed C-N coupling reaction of amides with alkynyl bromides. organic-chemistry.org Using FeCl₃·6H₂O as the catalyst and N,N′-dimethylethane-1,2-diamine (DMEDA) as the ligand, a broad range of amides, carbamates, and functionalized alkynyl bromides can be coupled to produce ynamides in high yields. organic-chemistry.org More recently, an iron-catalyzed N-amidation of arylamines with 3-alkyl dioxazolones has been reported for the synthesis of hydrazides. chemistryviews.orgnih.gov This reaction is promoted by bulky, strongly σ-donating alkylphosphine ligands, such as PᵗBu₃, with FeCl₂ as the catalyst precursor. chemistryviews.orgnih.gov

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. acs.orgbeilstein-journals.orgnih.gov While direct palladium-catalyzed synthesis of N-alkynyl hydrazides is an emerging area, the principles of Buchwald-Hartwig amination can be applied. uwindsor.cayoutube.com This methodology typically involves the coupling of an amine with an aryl or vinyl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. uwindsor.ca These methods are known for their broad substrate scope and functional group tolerance, making them highly valuable for the synthesis of complex nitrogen-containing molecules. acs.org

| Catalyst | Reactants | Product | Ligand/Additive |

| FeCl₃·6H₂O | Amides, Alkynyl bromides | Ynamides | N,N′-dimethylethane-1,2-diamine (DMEDA) organic-chemistry.org |

| FeCl₂ | Arylamines, 3-Alkyl dioxazolones | Hydrazides | PᵗBu₃ chemistryviews.orgnih.gov |

| Palladium complexes | Amines, Aryl/vinyl halides | N-Aryl/vinyl amines | Phosphine ligands acs.orguwindsor.ca |

Metal-Free and Additive-Mediated Catalysis

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free and additive-mediated catalysis have gained significant attention in this compound chemistry.

Metal-Free Synthesis: The synthesis of various alkyne-containing compounds can be achieved without the use of transition metal catalysts. For instance, the difunctionalization of alkynes can be performed under metal-catalyst-free conditions. nih.gov Additionally, the cyclization of alkynes to form nitrogen-containing heterocycles like indoles can be accomplished using various metal-free strategies, including electrochemical-mediated cyclization, oxidative nucleophilic cyclization, and reactions promoted by microwave irradiation, radicals, bases, or electrophiles. chim.it Furthermore, regioselective azide-alkyne cycloadditions can be achieved under metal-free conditions, sometimes driven by supramolecular self-assembly in aqueous solutions. nih.govresearchgate.netnih.gov

Additive-Mediated Catalysis: In some cases, the presence of specific additives can significantly influence the outcome of a reaction. For example, a single Cu(II) catalyst, copper(II) trifluoromethanesulfonate (Cu(OTf)₂), can couple a diverse range of nitrogen sources with various alkynes and aldehydes without the need for an additional ligand or base. organic-chemistry.org The superior activity of Cu(OTf)₂ also allows for the incorporation of ketones in this three-component alkynylation. organic-chemistry.org For reactions involving acid-sensitive alkynes, additives like Na₂SO₄ or Cs₂CO₃ can be used to optimize the reaction conditions. organic-chemistry.org Organocatalysts, such as a recyclable fluorous hydrazine-1,2-bis(carbothioate), have also been developed for specific transformations. mdpi.com

| Reaction Type | Key Features | Examples |

| Metal-Free Synthesis | Avoids transition metals, often more sustainable. | Alkyne difunctionalization, nih.gov indole (B1671886) synthesis via alkyne cyclization, chim.it regioselective azide-alkyne cycloadditions. nih.govresearchgate.netnih.gov |

| Additive-Mediated Catalysis | Additives can enhance catalyst activity, selectivity, or substrate scope. | Cu(OTf)₂ for three-component alkynylation without ligand/base, organic-chemistry.org use of Na₂SO₄ or Cs₂CO₃ for acid-sensitive alkynes. organic-chemistry.org |

Q & A

Q. What are the established synthetic routes for preparing alkyne hydrazides, and how can their purity be optimized?

Alkyne hydrazides are synthesized via several routes:

- Condensation reactions : For example, hydrazide derivatives can be synthesized from chlorophenylhydrazine hydrochloride and ethyl acetoacetate in ethanol, followed by refluxing with ammonium acetate to form triazole derivatives .

- Microwave-assisted synthesis : Offers faster reaction times and greener conditions, as demonstrated in the synthesis of galloyl hydrazide (3,4,5-trihydroxybenzohydrazide) under solventless conditions .

- Terminal alkyne addition : Beveridge and Batey's method involves reacting terminal alkynes with diazodicarboxylates to form N-alkynyl hydrazides (ynehydrazides) .

Purity optimization involves chromatographic separation (e.g., column chromatography), followed by spectroscopic validation (NMR, IR, mass spectrometry). For example, IR spectra show characteristic N–H stretches (~3200–3400 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹), while ¹H-NMR confirms hydrazide NH protons (~8–10 ppm) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structural integrity of alkyne hydrazides?

- IR spectroscopy : Identifies hydrazide N–H bonds (3200–3400 cm⁻¹) and alkyne C≡C stretches (2100–2260 cm⁻¹).

- ¹H-NMR : Reveals hydrazide NH protons as broad singlets (~8–10 ppm) and alkyne protons as sharp singlets (~2–3 ppm).

- ¹³C-NMR : Confirms alkyne carbons (70–100 ppm) and carbonyl carbons adjacent to hydrazide groups (~165–175 ppm).

- Mass spectrometry : Provides molecular ion peaks and fragmentation patterns consistent with the expected structure .

Advanced Research Questions

Q. What strategies enhance chemo- and stereoselectivity in alkyne hydrazide-mediated synthesis of (Z)-olefins?

- Diimide precursors : Use of 2,4,6-tri-isopropylbenzenesulphonyl hydrazide under mild basic conditions generates cis-vinylsilanes from silylated alkynes with high stereoselectivity. Protecting groups (e.g., O-silyl) and controlled reaction temperatures prevent over-reduction .

- Substrate design : Bulky substituents on the alkyne or hydrazide precursor can sterically direct addition to favor (Z)-isomers .

Q. How do radical-mediated cross-coupling reactions involving alkyne hydrazides proceed, and what factors control regioselectivity?

- Mechanism : Iron-catalyzed reactions with tert-butyl hydroperoxide (TBHP) generate sulfonyl radicals from hydrazides. These radicals add regioselectively to Fe-coordinated alkynes, forming (E)-β-halovinyl sulfones. The Fe catalyst stabilizes intermediates, ensuring stereochemical control .

- Key factors : Choice of metal catalyst (FeCl₃ vs. FeBr₃), solvent polarity, and alkyne substitution pattern influence regioselectivity .

Q. What role do alkyne hydrazides play in constructing dynamic covalent systems for peptide macrocyclization?

- Dynamic hydrazone bonds : Alkyne hydrazides react with aldehydes in aqueous environments to form hydrazone-linked macrocycles. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) enables orthogonal functionalization, creating multi-loop architectures for biological applications (e.g., enzyme inhibition) .

- Challenges : Hydrazone stability under acidic conditions and copper accumulation require optimized buffers (e.g., pH 6–7) and chelating agents .

Q. How can alkyne hydrazides be integrated into polymer scaffolds for biomedical applications?

- RAFT polymerization : Poly(acryloyl hydrazide) serves as a versatile scaffold. Post-polymerization modifications (e.g., aldehyde coupling) enable hydrophilic/hydrophobic tuning for drug delivery or tissue engineering .

- Hydrogel cross-linking : Hydrazide-functionalized hyaluronic acid (HA) forms stable hydrogels with controlled degradation. Hydrophobic cross-linkers enhance resistance to hyaluronidase, critical for in vivo stability .

Q. What methodological improvements have been reported in the synthesis of triazole derivatives using alkyne hydrazides?

- Sakai group protocol : Combines α,α-dichloroketone, tosyl hydrazide, and primary amines to form triazoles. Modifications include in situ generation of unstable α,α-dichlorohydrazone intermediates to streamline synthesis .

- Microwave acceleration : Reduces reaction times for hydrazide-alkyne cyclization steps, improving yields in triazole libraries .

Q. What are the challenges in utilizing alkyne hydrazides for the synthesis of allenes via Petasis-type reactions?

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.